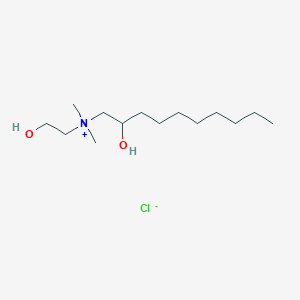
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with decyl chloride. The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a surfactant in cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The quaternary ammonium group allows it to act as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds. This property is particularly useful in applications such as drug delivery and detergents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride: Similar in structure but with a methyl group instead of a decyl group.
Choline chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
What sets 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride apart is its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong surface activity. This makes it particularly valuable in industrial applications such as detergents and fabric softeners .
Eigenschaften
CAS-Nummer |
111988-11-5 |
|---|---|
Molekularformel |
C14H32ClNO2 |
Molekulargewicht |
281.86 g/mol |
IUPAC-Name |
2-hydroxydecyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-14(17)13-15(2,3)11-12-16;/h14,16-17H,4-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJHRKBRCVISTCC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C[N+](C)(C)CCO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


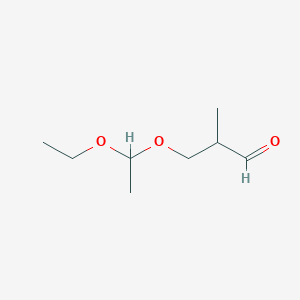
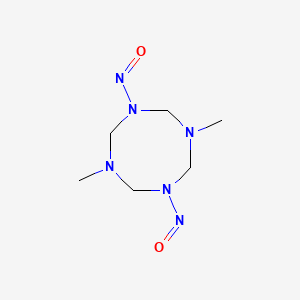
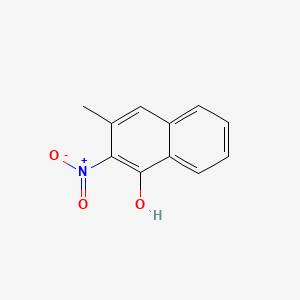

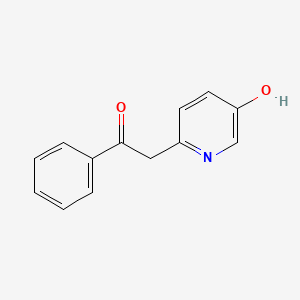
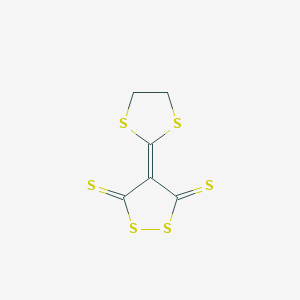
silane](/img/structure/B14308505.png)

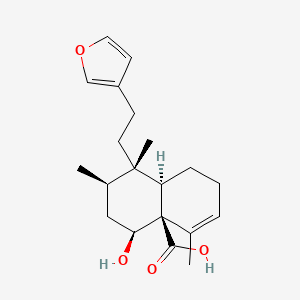
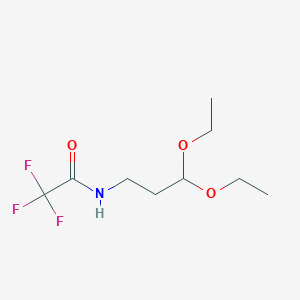
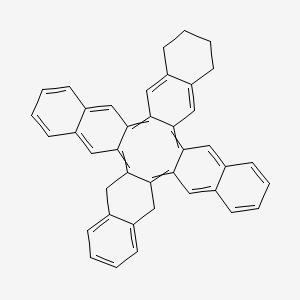
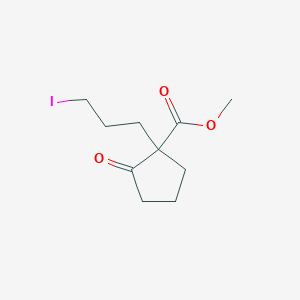
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
